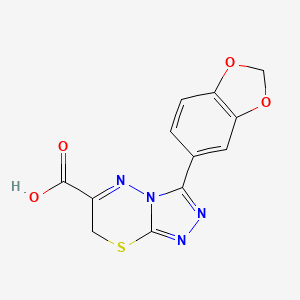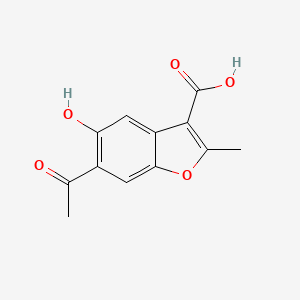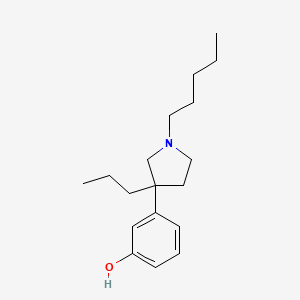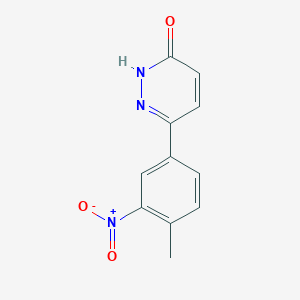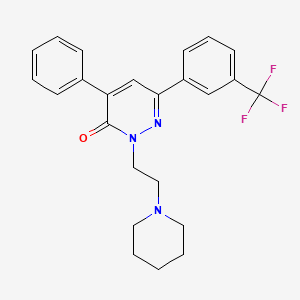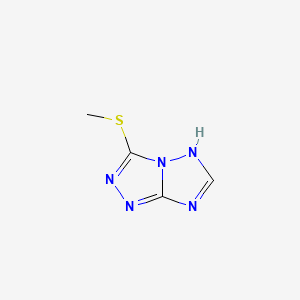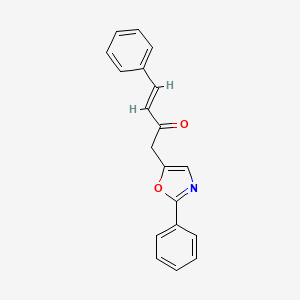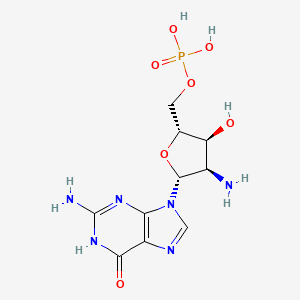
2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant biological and chemical importance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and careful control of stereochemistry to ensure the correct 3D structure of the molecule. Common reagents used in the synthesis include phosphorylating agents like phosphorus oxychloride and protective groups such as benzyl or tert-butyldimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products revert to the original amino groups.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a model molecule to study nucleotide interactions and enzyme mechanisms. It helps in understanding the fundamental processes of DNA and RNA synthesis and repair.
Biology: In biological research, it serves as a probe to investigate cellular processes involving nucleotides. It is used in studies of DNA replication, transcription, and translation.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer treatments. Its ability to mimic natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides, allowing it to be incorporated into DNA or RNA by polymerases. This incorporation can lead to chain termination or mutations, disrupting the replication and transcription processes. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism.
Comparación Con Compuestos Similares
Adenosine triphosphate (ATP): A natural nucleotide with a similar phosphate group.
Deoxyadenosine triphosphate (dATP): A deoxyribonucleotide analog.
Cytidine triphosphate (CTP): Another nucleotide with a different base.
Uniqueness: ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific stereochemistry and the presence of both amino and oxo groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to mimic natural nucleotides while introducing subtle differences makes it a powerful tool in research and potential therapeutic applications.
Propiedades
Número CAS |
72189-87-8 |
|---|---|
Fórmula molecular |
C10H15N6O7P |
Peso molecular |
362.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1,11H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
Clave InChI |
SKDSHWRMLGJWDD-DXTOWSMRSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


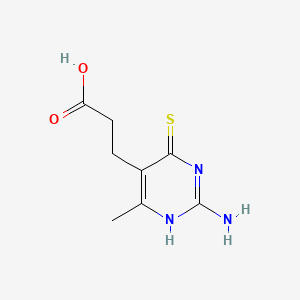
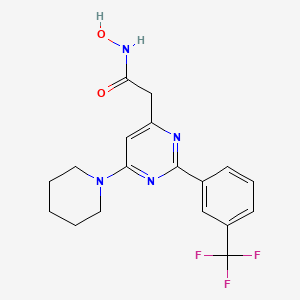
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)

